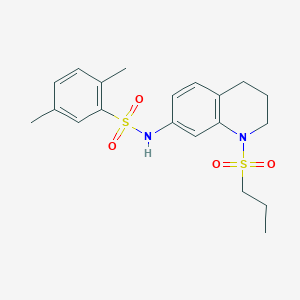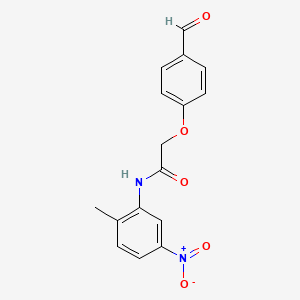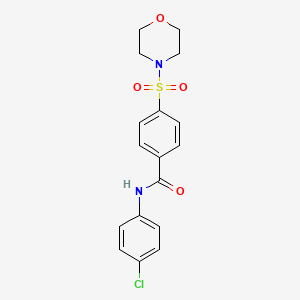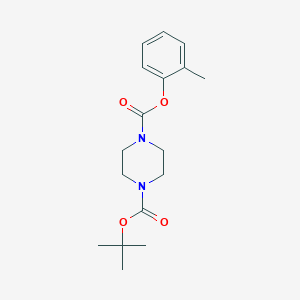
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as 2,5-Dimethyl-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide , are known in the chemical literature. These compounds typically contain a benzenesulfonamide core, which is a common motif in medicinal chemistry due to its bioactive properties .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as NMR spectroscopy . The exact structure would depend on the specific substituents present on the benzenesulfonamide core.Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides depend on their specific structure. For example, they often have high boiling points due to the presence of the sulfonamide functional group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of compounds with sulfonamide groups, which are structurally related to the chemical . These studies provide foundational knowledge on the synthesis routes, crystal structures, and molecular interactions of sulfonamides, which are crucial for understanding their chemical behavior and potential applications in various fields, including medicinal chemistry and materials science. For instance, Gelbrich, Haddow, and Griesser (2011) explored the structural characteristics of a sulfonamide compound, highlighting intramolecular and intermolecular hydrogen bonding patterns that could influence the compound's solubility and stability (Gelbrich, Haddow, & Griesser, 2011).
Biochemical Applications
Several studies have explored the biochemical and pharmacological applications of sulfonamide derivatives. This includes research into their anti-cancer, antimicrobial, and enzyme inhibitory activities. For example, Cumaoğlu et al. (2015) investigated the pro-apoptotic effects of sulfonamide derivatives on cancer cells, indicating potential applications in cancer therapy (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015). Another study by Abbasi et al. (2018) focused on the synthesis of sulfonamides as therapeutic agents for Alzheimer’s disease, demonstrating the compounds' enzyme inhibitory activities (Abbasi, Hassan, Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Mecanismo De Acción
Target of Action
Sulfonamides are known to inhibit carbonic anhydrase, a zinc-containing metalloenzyme .
Mode of Action
The compound binds to the enzyme by forming a coordination bond between the negatively charged amino group and the zinc ion. It also makes hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
Sulfonamides are known to play various roles in organic synthesis, including acting as an activating group, protecting group, leaving group, and molecular scaffold .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-12-27(23,24)22-11-5-6-17-9-10-18(14-19(17)22)21-28(25,26)20-13-15(2)7-8-16(20)3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQRTMSOXLBSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-methyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2748890.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748892.png)






![N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)
![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)
![3-(4-ethoxyphenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)

